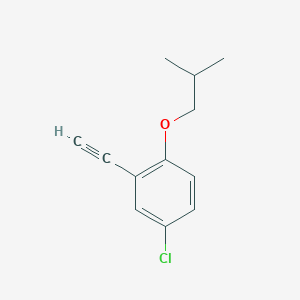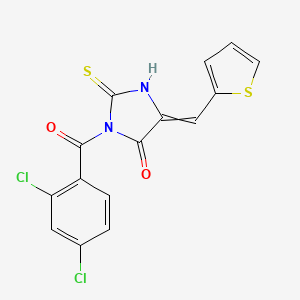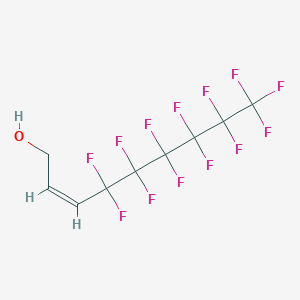
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol typically involves the introduction of fluorine atoms into the carbon chain through various fluorination techniques. One common method is the use of fluorinating agents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors and advanced monitoring systems to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol: An isomer with a different configuration around the double bond.
Perfluorononanol: A fully fluorinated alcohol with similar properties but lacking the double bond.
Uniqueness
(2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-2-en-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various specialized applications.
Eigenschaften
CAS-Nummer |
83707-01-1 |
|---|---|
Molekularformel |
C9H5F13O |
Molekulargewicht |
376.11 g/mol |
IUPAC-Name |
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-en-1-ol |
InChI |
InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2,23H,3H2/b2-1- |
InChI-Schlüssel |
ATYZUVRSTXBJLR-UPHRSURJSA-N |
Isomerische SMILES |
C(/C=C\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Kanonische SMILES |
C(C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




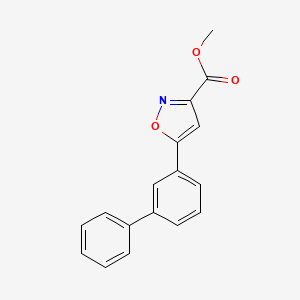
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
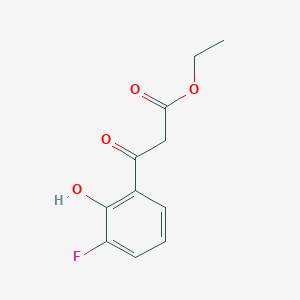

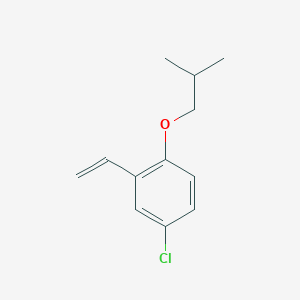
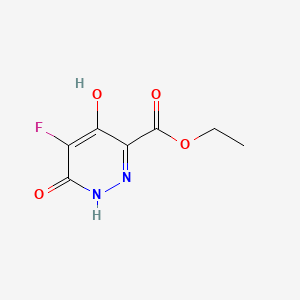

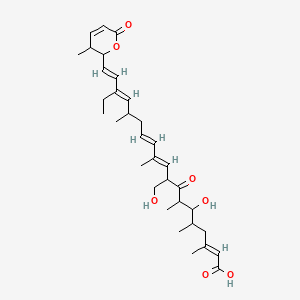
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
